8-Hydroxydeca-4,9-dienenitrile is a chemical compound notable for its unique structure and potential applications in various scientific fields. It is classified as a nitrile and an alcohol, characterized by the presence of a hydroxyl group and a diene system within its molecular framework. The compound's molecular formula is , with a molecular weight of approximately .
This compound can be sourced from various chemical suppliers and is typically classified under organic compounds due to its carbon-based structure. Its classification as both a nitrile and an alcohol allows it to participate in a variety of chemical reactions, making it valuable for synthetic applications in organic chemistry.
The synthesis of 8-hydroxydeca-4,9-dienenitrile can be achieved through several methods, primarily involving the reaction of suitable precursors under controlled conditions. A common synthetic route involves the use of alkynes as starting materials, which are subjected to catalytic asymmetric isomerization processes.
The molecular structure of 8-hydroxydeca-4,9-dienenitrile features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 8-hydroxydeca-4,9-dienenitrile |
| InChI | InChI=1S/C14H23NO/c1-3-5-7-10(15)13(16)12-11-9(4)6-8-14(2)17/h5-7,10-12,15H,3-4H2,1-2H3 |
8-hydroxydeca-4,9-dienenitrile can undergo several key chemical reactions:
The following reagents and conditions are commonly used:
The mechanism of action for 8-hydroxydeca-4,9-dienenitrile primarily involves its participation in nucleophilic attacks facilitated by the electron-rich diene system. The hydroxyl group may stabilize carbocation intermediates formed during reactions, enhancing reactivity towards electrophiles.
8-hydroxydeca-4,9-dienenitrile exhibits typical properties associated with organic compounds:
The compound's reactivity is influenced by its functional groups:
8-hydroxydeca-4,9-dienenitrile has potential applications in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4